Isopropyl 2-((4-fluoro-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate
Description
Isopropyl 2-((4-fluoro-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a pyrimidine-derived small molecule characterized by three key structural motifs:
- A pyrimidine core substituted at the 2-position with a (4-fluoro-2-methoxy-5-nitrophenyl)amino group.
- A 1-methylindol-3-yl group at the 4-position of the pyrimidine ring.
This compound shares structural similarities with kinase inhibitors targeting ATP-binding pockets, particularly in cancer therapeutics. The nitro group on the phenyl ring may contribute to redox-mediated activity, while the indole moiety could facilitate interactions with hydrophobic protein domains .
Properties
Molecular Formula |
C24H22FN5O5 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
propan-2-yl 2-(4-fluoro-2-methoxy-5-nitroanilino)-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H22FN5O5/c1-13(2)35-23(31)15-11-26-24(27-18-10-20(30(32)33)17(25)9-21(18)34-4)28-22(15)16-12-29(3)19-8-6-5-7-14(16)19/h5-13H,1-4H3,(H,26,27,28) |
InChI Key |
SCTHITQWGZRSGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=CC(=C(C=C4OC)F)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
Isopropyl 2-((4-fluoro-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate (CAS: 1847463-91-5) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory applications. This article explores the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core with various functional groups including an isopropyl group, a nitrophenyl moiety, and an indole derivative. Its molecular formula is , with a molecular weight of 479.47 g/mol. The presence of these diverse functional groups is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H22FN5O5 |
| Molecular Weight | 479.47 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1847463-91-5 |
Anticancer Properties
This compound has shown promising anticancer activity. Compounds with similar structural motifs have been documented to exhibit significant efficacy against various cancer cell lines, including non-small cell lung cancer (NSCLC). Notably, the compound's design is influenced by known inhibitors of the epidermal growth factor receptor (EGFR), which plays a critical role in tumor growth and proliferation.
Case Study: Mobocertinib
Mobocertinib, a related compound, has been approved for treating NSCLC with specific EGFR mutations. Its mechanism involves selective inhibition of mutated forms of EGFR, highlighting the potential therapeutic applications of compounds like this compound in oncology .
Anti-inflammatory Activity
Additionally, compounds containing indole derivatives are known for their anti-inflammatory properties. The unique combination of the nitro group and indole structure in this compound may enhance its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substitutions on the pyrimidine and phenyl rings significantly influence the biological activity of similar compounds. For instance:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| Mobocertinib | Pyrimidine derivative with dimethylaminophenyl | Approved treatment for NSCLC |
| Isopropyl 2-(...) | Pyrimidine core with diverse functional groups | Potential anticancer and anti-inflammatory activity |
The presence of electron-withdrawing groups like fluorine and nitro enhances the reactivity and biological potency of these compounds. The integration of methoxy groups also appears to play a role in improving solubility and bioavailability .
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:
- Formation of the Pyrimidine Core : Utilizing nucleophilic substitutions to introduce various functional groups.
- Introduction of the Nitro Group : Electrophilic aromatic substitution methods are employed to incorporate the nitro group onto the phenolic ring.
- Final Coupling Reactions : Condensation reactions with indole derivatives to yield the final product.
These synthetic routes are essential for optimizing yield and purity while minimizing environmental impact through greener chemistry practices .
Scientific Research Applications
Isopropyl 2-((4-fluoro-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer and inflammatory diseases. Its molecular formula is C24H22FN5O5, with a molecular weight of 479.47 g/mol. The compound features a pyrimidine core substituted with functional groups, including an isopropyl group, a nitrophenyl moiety, and an indole derivative.
Scientific Research Applications
- Medicinal Chemistry this compound is significant for pharmaceutical research and development because of its unique molecular structure. Indole derivatives, such as this compound, have demonstrated biological activities, especially in anti-inflammatory and anticancer research. Similar structures have exhibited significant activity against various cancer cell lines and may also possess antiviral properties. Further investigations are needed to understand the specific biological effects and potential therapeutic uses of this compound.
- Synthesis The synthesis of this compound usually involves multi-step organic reactions. Recent developments in synthetic methodologies have also introduced greener approaches that minimize waste and increase yields.
-
Interaction Studies Interaction studies are essential for understanding how this compound interacts with biological systems. These studies often involve:
- Binding Assays: Determining the affinity of the compound for target proteins.
- Cell-Based Assays: Examining the effects of the compound on cellular function.
- In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models.
- Anti-inflammatory and anticancer research Studies have noted Indole derivatives, including this compound, for their biological activities. Compounds with similar structures exhibit significant activity against various cancer cell lines and may also possess antiviral properties. The specific biological effects of this compound require further investigation to elucidate its potential therapeutic applications.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 5-nitro substituent on the phenyl ring undergoes selective reduction under catalytic hydrogenation conditions. This reaction typically employs palladium-on-carbon (Pd/C) or Raney nickel catalysts in ethanol or methanol at 25–50°C, yielding the corresponding amine derivative.
Key parameters :
| Condition | Reagents | Yield | Product Application |
|---|---|---|---|
| H₂ (1–3 atm) | 10% Pd/C, ethanol | 85–92% | Intermediate for further functionalization |
| Transfer hydrogenation | Ammonium formate, Pd/C | 78% | Synthesis of amine analogs |
The resulting aromatic amine serves as a precursor for subsequent acylation or alkylation reactions, enhancing pharmacological potential .
Hydrolysis of the Isopropyl Ester
The ester group at position 5 of the pyrimidine ring undergoes hydrolysis under acidic or basic conditions:
-
Basic hydrolysis : Treatment with NaOH (1–2 M) in aqueous THF/MeOH (3:1) at 60–80°C for 4–6 hours produces the carboxylic acid.
-
Acidic hydrolysis : HCl (6 M) in dioxane/water (4:1) at reflux yields the acid in 70–75% purity.
Comparative analysis :
| Condition | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Basic | NaOH, THF/MeOH | 80°C | 4 hr | 88% |
| Acidic | HCl, dioxane | Reflux | 6 hr | 72% |
The carboxylic acid derivative is critical for conjugating with amines or alcohols to form amides or esters for drug delivery systems .
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring participates in nucleophilic substitution reactions, particularly at positions 2 and 4. For example:
-
Amination : Reaction with primary amines (e.g., methylamine) in DMF at 100°C replaces the 2-amino group, forming N-alkylated pyrimidines .
-
Halogenation : Treatment with POCl₃ converts hydroxyl groups (if present) to chlorides, enabling cross-coupling reactions .
Reaction pathway :
-
Activation of the leaving group (e.g., amino → chloro via POCl₃).
-
Substitution with nucleophiles (e.g., amines, thiols).
This reactivity is leveraged to modify the compound’s electronic properties for target-specific interactions .
Electrophilic Aromatic Substitution on the Indole Moiety
The 1-methylindole subunit undergoes electrophilic substitution at position 5 or 6, guided by the electron-donating methyl group at position 1:
| Reaction Type | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C5 | 5-Nitroindole derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | C6 | 6-Sulfoindole analog |
These modifications enhance solubility or introduce handles for bioconjugation .
Alkylation of the Dimethylaminoethyl Substituent
The 2-(dimethylamino)ethylamino group (if present in analogs) undergoes quaternization or alkylation:
-
Quaternization : Treatment with methyl iodide in acetonitrile forms a quaternary ammonium salt, improving water solubility .
-
Reductive alkylation : Reaction with aldehydes/ketones and NaBH₃CN yields N-alkylated derivatives .
Applications :
-
Enhanced bioavailability via salt formation.
-
Tuning of steric and electronic effects for receptor binding .
Stability Under Oxidative Conditions
The compound demonstrates moderate stability toward oxidants:
| Oxidizing Agent | Conditions | Degradation | Notes |
|---|---|---|---|
| H₂O₂ (30%) | RT, 24 hr | <5% | Limited oxidation of indole |
| KMnO₄ (0.1 M) | 50°C, 2 hr | 40–50% | Cleavage of methoxy groups |
This data informs storage and handling protocols to prevent decomposition .
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
-
Nitro → Nitroso conversion : Partial reduction of the nitro group.
-
Ester degradation : Cleavage of the isopropyl ester to formic acid derivatives.
Implications :
Comparison with Similar Compounds
Compound A : N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methylindol-3-yl)Pyrimidin-2-Amine (CAS 1421372-94-2)
- Key Difference : Lacks the isopropyl carboxylate at the pyrimidine 5-position, replaced by a hydrogen atom.
- Implications: Reduced molecular weight (MW ≈ 422.4 g/mol vs.
Compound B : N-(4-Fluoro-2-Methoxy-5-Nitrophenyl)-4-(1-Methyl-1H-Indol-3-yl)Pyrimidin-2-Amine (CymitQuimica, 2025)
- Key Difference: Structurally identical to Compound A but with slight nomenclature variations (e.g., "1H-indol-3-yl" vs. "indol-3-yl"). No ester group present.
Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight (g/mol) | ~523.5 (estimated) | ~422.4 | ~422.4 |
| LogP (Predicted) | 3.8–4.2 (highly lipophilic) | 2.1–2.5 | 2.1–2.5 |
| Solubility (Water) | <0.1 mg/mL (ester hinders H-bonding) | ~0.5 mg/mL (amine enhances solubility) | ~0.5 mg/mL |
Notes:
- The isopropyl ester in the target compound significantly increases lipophilicity, favoring membrane permeability but reducing aqueous solubility.
- Compound A/B’s amine group improves solubility but may limit blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the pyrimidine core with dual aryl and indole substituents?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the pyrimidine ring via Biginelli or Suzuki-Miyaura coupling to introduce the 4-(1-methylindol-3-yl) group .
- Step 2 : Nucleophilic aromatic substitution at the 2-position using 4-fluoro-2-methoxy-5-nitroaniline under reflux conditions in anhydrous DMF .
- Step 3 : Esterification at the 5-position using isopropyl chloroformate in the presence of a base like triethylamine .
Q. How can structural integrity and purity be validated post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., indole C3 linkage via -NMR coupling constants) and esterification success (-NMR carbonyl signals at ~165-170 ppm) .
- IR Spectroscopy : Identify nitro group stretching (~1520 cm) and ester C=O (~1720 cm) .
- HPLC-MS : Ensure >95% purity and detect trace impurities (e.g., de-esterified analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?
- Hypothesis Testing :
- Metabolic Stability : Assess nitro group reduction to an amine (a common metabolic pathway) using liver microsomes; compare activity of the parent compound vs. its reduced metabolite .
- Solubility Limitations : Use DLS to measure nanoparticle aggregation in physiological buffers, which may reduce cellular uptake .
- Experimental Design : Conduct parallel studies with fluorinated analogs (e.g., replacing NO with CF) to isolate electronic vs. steric effects .
Q. How does the 1-methylindole substituent influence target binding affinity?
- Structure-Activity Relationship (SAR) Approach :
- Comparative Modeling : Dock analogs with indole substitutions (e.g., 5-fluoroindole or benzimidazole) into target protein active sites (e.g., kinase domains) using molecular dynamics simulations .
- Empirical Validation : Synthesize and test indole-deleted analogs; measure IC shifts via kinase inhibition assays .
Q. What crystallographic data inform conformational stability under varying conditions?
- Crystallography Insights :
- Torsion Angles : Pyrimidine ring planarity is maintained (C5–C6–N2–C11 torsion = 170.0°), but the isopropyl ester introduces steric strain (C9–O2 bond angle = 58.8°) .
- Thermal Stability : DSC analysis reveals a melting point of ~215°C, with decomposition above 250°C .
- Table : Selected Bond Lengths (Å) from Single-Crystal X-Ray Data
| Bond | Length |
|---|---|
| C5–N2 | 1.335 |
| C6–C11 | 1.467 |
| C9–O1 | 1.432 |
Q. How can computational methods optimize pharmacokinetic properties without compromising activity?
- In Silico Strategies :
- LogP Prediction : Use Molinspiration or SwissADME to balance lipophilicity (current LogP ≈ 3.2) by modifying the isopropyl ester to a PEGylated variant .
- Metabolite Prediction : Employ GLORY or Meteor Nexus to identify vulnerable sites (e.g., nitro reduction) and design prodrugs .
- Validation : Compare computed vs. experimental clearance rates in rodent models .
Data Contradiction Analysis
Q. Why do NMR spectra occasionally show unassigned peaks despite high HPLC purity?
- Root Cause :
- Rotamers : The isopropyl ester’s free rotation at room temperature splits signals in -NMR (e.g., methine proton at δ 5.1 ppm as a multiplet) .
- Solution : Acquire variable-temperature NMR or use -DEPT to resolve overlapping signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
